5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused bicyclic core comprising pyrazole and pyridine rings. Key structural features include:
Properties
IUPAC Name |
5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-18-8-11-13(16-17-14(11)20)12(9-18)15(21)19-7-5-4-6-10(19)2/h8-10H,3-7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQXWJBXAXMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCCCC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cyclization Strategy
A diazotization-cyclization sequence initiates core formation. Starting with 3-aminopyridine-4-carbonitrile, treatment with sodium nitrite under acidic conditions generates a diazonium intermediate. Subsequent heating in dichloroethane (DCE) facilitates cyclization to yield 1-acetyl-5-chloropyrazolo[4,3-c]pyridin-3-one. The chloro substituent at position 5 provides a handle for further functionalization.
Alternative Route via Chapman-Hurst Synthesis
An adaptation of the Chapman-Hurst method involves condensation of 4-cyano-3-aminopyridine with acetyl chloride in the presence of phosphoryl chloride, yielding 1-acetyl-5-methoxypyrazolo[4,3-c]pyridin-3-one. This route avoids harsh diazotization conditions but requires precise stoichiometric control to prevent N-acetylation side reactions.
Introduction of the Ethyl Group at Position 5
Position 5 functionalization is critical for installing the ethyl moiety. Two primary strategies emerge: direct alkylation and cross-coupling reactions .
Direct Alkylation via SN2 Displacement
The chloro substituent in 1-acetyl-5-chloropyrazolo[4,3-c]pyridin-3-one undergoes nucleophilic substitution with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This method achieves moderate yields (45–55%) but risks over-alkylation at N-1 or N-2.
Suzuki-Miyaura Cross-Coupling
A more efficient approach employs palladium-catalyzed coupling. The 5-chloro intermediate is first converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc). Subsequent reaction with ethyl iodide under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) affords the 5-ethyl derivative in 72% yield.
Table 1: Comparison of Position 5 Ethylation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | EtMgBr, THF, −78°C | 52 | 88 |
| Suzuki-Miyaura | Pd(PPh₃)₄, EtI, DMF/H₂O, 80°C | 72 | 95 |
Functionalization at Position 7: Installation of 2-Methylpiperidine-1-Carbonyl
The 2-methylpiperidine-1-carbonyl group at position 7 introduces steric and electronic complexity, necessitating selective metalation and coupling.
Directed Ortho-Metalation (DoM)
Using TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride), the pyrazolo[4,3-c]pyridin-3-one undergoes regioselective deprotonation at position 7. Quenching with CO₂ gas generates a carboxylic acid intermediate, which is subsequently converted to the acid chloride using oxalyl chloride.
Amide Bond Formation
The acid chloride reacts with 2-methylpiperidine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step achieves the target amide in 68% yield after silica gel purification.
Table 2: Optimization of Amide Coupling at Position 7
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DIPEA | DCM | 68 |
| HATU | Et₃N | DMF | 61 |
| EDCl/HOBt | Pyridine | THF | 55 |
Challenges and Mitigation Strategies
Regioselectivity in Core Formation
Competing cyclization pathways may yield pyrazolo[3,4-c]pyridine isomers. Employing DCE as a co-solvent suppresses byproduct formation by stabilizing the transition state.
Steric Hindrance at Position 7
The bulky 2-methylpiperidine group impedes amide coupling. Switching from HATU to oxalyl chloride reduces steric congestion by generating a more reactive electrophile.
N-Alkylation Side Reactions
During ethylation, competing alkylation at N-1 is minimized by protecting the pyridinone oxygen with a tert-butyldimethylsilyl (TBS) group prior to Grignard addition.
Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be used to study biological processes and pathways. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its biological activity can be explored for therapeutic uses, such as in the treatment of diseases or as a lead compound for drug discovery.
Industry: In industry, this compound can be utilized in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism by which 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Key Observations :
- Piperidine/Piperazine Modifications : The 2-methylpiperidine group in the target compound may offer better metabolic stability compared to 4-ethylpiperazine (e.g., ) due to reduced steric hindrance. Fluorinated analogs (e.g., ) could improve target affinity but require further pharmacokinetic studies.
- Hybrid Structures : Thiazole hybrids (e.g., ) exhibit enhanced anticancer activity, suggesting that combining pyrazolo[4,3-c]pyridin-3-one with other heterocycles may amplify therapeutic effects.
Biological Activity
5-Ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H20N4O2
- CAS Number : 1219912-69-2
This compound features a pyrazolo-pyridine core with a piperidine substituent that is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells against oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Antidepressant Effects : Preliminary studies suggest that derivatives of piperidine compounds may possess antidepressant and anxiolytic effects. The specific mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit phosphoinositide 3-kinase (PI3K), which is implicated in various cancers and inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antidepressant | Modulation of serotonin levels | |
| Enzyme Inhibition | Inhibition of PI3K |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of several piperidine derivatives, including our compound. Results demonstrated a significant reduction in oxidative stress markers in vitro, indicating potential therapeutic applications in conditions like Alzheimer's disease where oxidative stress is prevalent .
Case Study 2: Antidepressant Activity
In a preclinical model for depression, the administration of this compound led to a marked decrease in depressive-like behaviors. The study highlighted the compound's ability to increase brain-derived neurotrophic factor (BDNF) levels, supporting neuroplasticity and resilience against stress .
Table 2: Enzyme Inhibition Data
Q & A
What synthetic strategies are recommended for optimizing the yield of 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-pyrazolo[4,3-c]pyridin-3-one, and how can reaction conditions be controlled to minimize side products?
Answer:
Synthesis of this compound typically involves multi-step routes, including:
- Step 1: Formation of the pyrazolo[4,3-c]pyridine core via cyclization reactions, often using microwave-assisted synthesis to enhance reaction rates and yields .
- Step 2: Introduction of the 2-methylpiperidine-1-carbonyl moiety via amide coupling, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) or HATU .
- Step 3: Ethyl-group incorporation at position 5 using alkylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
Key Optimization Parameters:
- Temperature Control: Maintain ≤60°C during amide coupling to avoid decomposition.
- Purification: Use preparative HPLC or column chromatography to isolate intermediates, ensuring >95% purity .
- Catalyst Screening: Test palladium or iodine-based catalysts to enhance regioselectivity .
How can structural contradictions in crystallographic data for pyrazolo[4,3-c]pyridine derivatives be resolved, particularly regarding substituent orientation?
Answer:
Discrepancies in crystallographic data often arise from:
- Dynamic Conformational Changes: Substituents like the 2-methylpiperidine group may adopt multiple low-energy conformations.
- Resolution Limitations: Poor crystal quality can obscure electron density maps.
Methodological Solutions:
- High-Resolution X-ray Diffraction: Use synchrotron radiation to achieve <1.0 Å resolution .
- DFT Calculations: Compare experimental data with density functional theory (DFT)-optimized structures to validate substituent orientation .
- Multi-Technique Validation: Cross-reference with NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy .
What advanced techniques are recommended for studying the compound's interaction with phosphodiesterase (PDE) enzymes, and how can conflicting inhibition data be reconciled?
Answer:
Mechanistic Studies:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time using immobilized PDE isoforms .
- Kinetic Assays: Measure IC50 values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
Resolving Data Conflicts:
- Enzyme Isoform Selectivity: Test against PDE3, PDE4, and PDE5 to identify off-target effects .
- Cellular Context: Perform assays in HEK293 or neuronal cell lines to account for post-translational modifications .
How can researchers design experiments to evaluate the compound's metabolic stability and reactive metabolite formation?
Answer:
Experimental Design:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
- Reactive Metabolite Trapping: Use glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic intermediates .
Key Parameters:
- pH Dependence: Assess stability at pH 2.0 (stomach) and 7.4 (blood) to predict oral bioavailability .
- CYP Inhibition Screening: Identify CYP3A4/2D6 interactions using fluorogenic substrates .
What strategies are effective for resolving discrepancies in logP predictions versus experimental measurements for this compound?
Answer:
LogP Determination:
- Experimental: Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .
- Computational: Compare ClogP (ChemAxon), XlogP3, and consensus models to identify outliers .
Common Pitfalls:
- Ionization Effects: Adjust pH to ensure the compound remains unionized during measurements .
- Impurity Interference: Pre-purify the compound via recrystallization .
How can the compound's potential as a PARP (Poly-ADP Ribose Polymerase) inhibitor be validated, and what controls are necessary?
Answer:
Validation Workflow:
- Biochemical Assay: Use recombinant PARP1 enzyme and NAD+ substrate, measuring ADP-ribose formation via fluorescence .
- Cellular Assay: Treat BRCA-mutated cell lines (e.g., MDA-MB-436) and quantify γH2AX foci as a DNA damage marker .
Controls:
- Positive Control: Olaparib (PARP inhibitor).
- Negative Control: Include a catalytically inactive PARP1 mutant .
What analytical challenges arise in characterizing the compound's polymorphic forms, and how can they be addressed?
Answer:
Polymorphism Detection:
- DSC/TGA: Identify melting point variations and thermal stability .
- PXRD: Compare diffraction patterns of recrystallized batches .
Mitigation Strategies:
- Solvent Screening: Test crystallization in polar (acetonitrile) vs. non-polar (toluene) solvents .
- Stability Studies: Store polymorphs at 25°C/60% RH for 4 weeks to monitor phase transitions .
How can researchers differentiate between on-target and off-target effects in in vivo neuropharmacological studies?
Answer:
Experimental Approaches:
- Knockout Models: Use PDE4B or PDE4D knockout mice to isolate target-specific effects .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Corrogate plasma concentration with behavioral outcomes (e.g., forced swim test) .
Advanced Tools:
- CRISPR-Cas9: Generate neuronal cell lines with PDE gene knockouts for in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
